N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorinated phenyl group, a cyano-substituted pyridine ring, and a methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with 3-chloro-4-methylaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for developing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its efficacy and safety in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18ClN3O2S |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O2S/c1-14-3-7-17(11-19(14)23)25-21(27)13-29-22-16(12-24)6-10-20(26-22)15-4-8-18(28-2)9-5-15/h3-11H,13H2,1-2H3,(H,25,27) |
InChI Key |
YNXATOMEBHSUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N)Cl |
Origin of Product |
United States |
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